molecular formula C19H23N5O4 B2557731 2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-98-2

2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2557731
CAS RN: 887696-98-2
M. Wt: 385.424
InChI Key: ISBQDJMXVBGOLK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

Several studies have focused on the synthesis of complex imidazole derivatives, highlighting the versatility and potential of these compounds in various scientific applications. For instance, the one-pot synthesis approach for creating nonacidic anti-inflammatory and analgesic agents demonstrates the efficiency and potential for pharmacokinetic and metabolism studies of similar compounds (Odasso & Toja, 1983). Moreover, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs emphasizes the relevance of these methodologies in the development of therapeutic agents (Alves, Proença, & Booth, 1994).

Pharmacological Applications

Imidazole derivatives, due to their structural similarity to purines, play a significant role in medicinal chemistry. They serve as potent pharmacophores used extensively in drug design. The regioselective synthesis of 1-desazapurines, typical purine isosteres, illustrates the potential of these compounds in the development of new pharmacological agents (Ostrovskyi et al., 2011).

Biological and Chemical Properties

The study of glycolurils and their analogues, including imidazole derivatives, reveals their widespread applications across pharmacology (antibacterial, neurotropic agents), explosives, and supramolecular chemistry. This diversity underscores the broad utility and functional adaptability of such compounds in scientific research and technological applications (Kravchenko, Baranov, & Gazieva, 2018).

properties

IUPAC Name

2-(2-methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-12-5-6-14(28-4)13(11-12)22-7-8-23-15-16(20-18(22)23)21(2)19(26)24(17(15)25)9-10-27-3/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBQDJMXVBGOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione

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